![molecular formula C20H21N3O5 B4926477 N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4926477.png)
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide, also known as NBDA, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of vinylbenzamide derivatives and has been found to exhibit potent biological activities.
Mecanismo De Acción
The mechanism of action of N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide involves the inhibition of NF-κB activation, which leads to the suppression of inflammatory responses and cancer cell growth. This compound also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been found to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide is its potent biological activities, which make it a valuable tool for scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide. One area of research could focus on the development of new derivatives of this compound with improved solubility and potency. Another area of research could focus on the development of new drug delivery systems for this compound, which could improve its bioavailability and efficacy. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Overall, this compound has shown great promise as a valuable tool for scientific research and has the potential to lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide involves a series of chemical reactions. The starting material for the synthesis is 4-butoxybenzoyl chloride, which is reacted with 3-nitrobenzaldehyde in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with hydroxylamine hydrochloride to form the oxime intermediate, which is further reacted with a carboxylic acid derivative to give the final product, this compound.
Aplicaciones Científicas De Investigación
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide has been extensively studied for its biological activities and has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor properties. It has been used in various scientific research applications, including cell culture studies, animal studies, and clinical trials. This compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-2-3-11-28-17-9-7-15(8-10-17)20(25)22-18(19(21)24)13-14-5-4-6-16(12-14)23(26)27/h4-10,12-13H,2-3,11H2,1H3,(H2,21,24)(H,22,25)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOWRFGURHQRHS-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4926399.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4926412.png)
![N-benzyl-5-(4-fluorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4926416.png)
![1-[2-(3-fluorophenyl)ethyl]-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4926422.png)
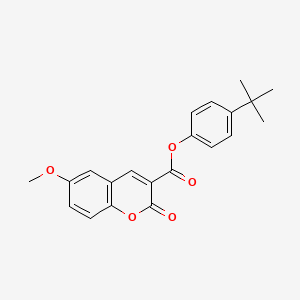
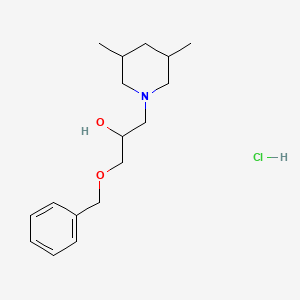
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B4926448.png)
![diethyl {[(2-chlorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4926455.png)

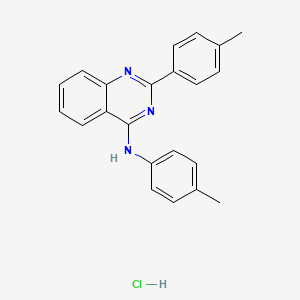
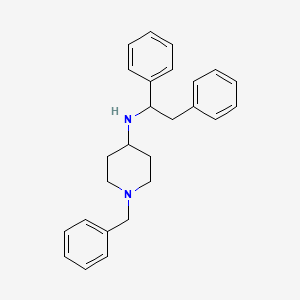
![N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4926492.png)
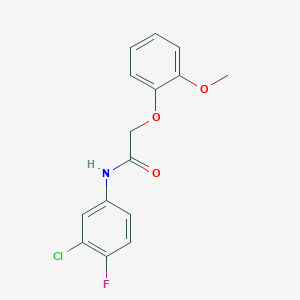
![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)